4-Trifluoromethylphenyl cyanoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylphenyl cyanoformate is a chemical compound known for its high reactivity and stability. It is used in various scientific research applications due to its unique properties. The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanoformate group. This structure imparts distinct chemical characteristics that make it valuable in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylphenyl cyanoformate typically involves the reaction of 4-trifluoromethylphenol with cyanoformic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoromethylphenol and cyanoformic acid, with catalysts and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylphenyl cyanoformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyanoformate group, leading to the formation of new compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Trifluoromethylphenyl cyanoformate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.
Industry: The compound’s stability and reactivity make it valuable in manufacturing processes and material science.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylphenyl cyanoformate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanoformate group can participate in various chemical reactions, influencing the compound’s activity and interactions with other molecules. These interactions can modulate biological pathways and lead to desired effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Trifluoromethylphenyl cyanoformate include:
4-Trifluoromethylphenol: A precursor in the synthesis of this compound.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups attached to the phenyl ring.
Cyanoformates: Compounds containing the cyanoformate group but lacking the trifluoromethyl substitution.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl and cyanoformate groups, which impart distinct chemical properties. This combination enhances the compound’s reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanoformate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-3-7(4-2-6)15-8(14)5-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWRUKKNBMGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.